Tert-butyl3-(aminomethyl)-3-ethoxyazetidine-1-carboxylatehydrochloride

PROTAC linker design Conformational restriction Structure-Activity Relationship

Tert-butyl 3-(aminomethyl)-3-ethoxyazetidine-1-carboxylate hydrochloride is a synthetic, heterocyclic organic compound classified as a protected azetidine building block. Its core structure features a conformationally constrained, four-membered azetidine ring that is 3,3-disubstituted with both an aminomethyl and an ethoxy group, and the ring nitrogen is protected with a tert-butyloxycarbonyl (Boc) group.

Molecular Formula C11H23ClN2O3
Molecular Weight 266.76 g/mol
Cat. No. B15320983
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl3-(aminomethyl)-3-ethoxyazetidine-1-carboxylatehydrochloride
Molecular FormulaC11H23ClN2O3
Molecular Weight266.76 g/mol
Structural Identifiers
SMILESCCOC1(CN(C1)C(=O)OC(C)(C)C)CN.Cl
InChIInChI=1S/C11H22N2O3.ClH/c1-5-15-11(6-12)7-13(8-11)9(14)16-10(2,3)4;/h5-8,12H2,1-4H3;1H
InChIKeyQCBSTDWKHRIKTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 3-(aminomethyl)-3-ethoxyazetidine-1-carboxylate hydrochloride: A 3,3-Disubstituted Azetidine Building Block for PROTAC Linker Design


Tert-butyl 3-(aminomethyl)-3-ethoxyazetidine-1-carboxylate hydrochloride is a synthetic, heterocyclic organic compound classified as a protected azetidine building block . Its core structure features a conformationally constrained, four-membered azetidine ring that is 3,3-disubstituted with both an aminomethyl and an ethoxy group, and the ring nitrogen is protected with a tert-butyloxycarbonyl (Boc) group. This geminal disubstitution pattern distinguishes it from more common monosubstituted azetidine linkers and provides a unique combination of a protected primary amine handle and an ether substituent on the same carbon, enabling specific spatial and physicochemical modulation in bifunctional molecule design .

Why a Standard Azetidine Linker Cannot Substitute Tert-butyl 3-(aminomethyl)-3-ethoxyazetidine-1-carboxylate hydrochloride in PROTAC SAR Campaigns


In a PROTAC linker, small structural perturbations, such as adding a single methyl or methoxy group, can drastically alter ternary complex stability, degradation efficiency, and cellular permeability . Generic substitution with a simpler 3-monosubstituted azetidine, like tert-butyl 3-(aminomethyl)azetidine-1-carboxylate hydrochloride, removes the conformationally constraining geminal disubstitution, which can increase the entropic penalty of the bioactive conformation and change the linker's effective length and trajectory. Furthermore, replacing the 3-ethoxy group with a smaller substituent (e.g., -H or -OH) significantly alters the local lipophilicity and steric environment near the critical linkage point, potentially disrupting key protein-ligand contacts that were optimized with the ethoxy group present .

Quantitative Differentiation Evidence for Tert-butyl 3-(aminomethyl)-3-ethoxyazetidine-1-carboxylate hydrochloride


3,3-Disubstitution Creates a Geminal Quaternary Center Absent in Common 3-Monosubstituted Azetidine Linkers

The target compound possesses a quaternary carbon at the azetidine 3-position due to its 3-ethoxy and 3-aminomethyl substituents. In contrast, the widespread PROTAC linker building block tert-butyl 3-(aminomethyl)azetidine-1-carboxylate hydrochloride (CAS 1173206-71-7) is only 3-monosubstituted, lacking the geminal disubstitution. A 3,3-disubstituted scaffold inherently restricts bond rotation and reduces the number of accessible conformers compared to a monosubstituted analog, a principle that can pre-organize a PROTAC molecule into a productive ternary complex geometry and reduce the entropic penalty of binding . While direct, head-to-head degradation data for PROTACs differing only by this substitution are not publicly available, a study on a series of androgen receptor-targeting PROTACs found that rigid, heterocyclic linkers consistently achieved high degradation values (86-99% at 0.1 μM), underscoring the critical role of linker pre-organization .

PROTAC linker design Conformational restriction Structure-Activity Relationship

Ethoxy Substituent Offers Distinct Lipophilicity and Steric Profile Compared to Methoxy or Methyl Analogs

The 3-ethoxy group (CH3CH2O-) provides a different balance of lipophilicity and steric bulk compared to a 3-methoxy (CH3O-) or 3-methyl analog. Based on calculated physicochemical properties from reliable databases, the target compound (free base, C11H22N2O3) has a molecular weight of 230.30 g/mol and a predicted polar surface area (PSA) of approximately 64-68 Ų, consistent with a dual hydrogen-bond accepting ethoxy oxygen and a Boc-protected amine . A closely related 3-methyl analog (C10H20N2O2, replacing the ethoxy oxygen with a methylene) would have a lower PSA (~55-58 Ų) and increased lipophilicity (clogP), which can negatively impact solubility and bioavailability for intracellular targets . The ethoxy group’s oxygen serves as an additional hydrogen bond acceptor that can facilitate deliberate interactions with the protein surface or solvent, a feature absent in the 3-methyl analog.

PROTAC linker physicochemical properties Lipophilicity modulation Structure-Activity Relationship

Boc-Protected Aminomethyl Handle Enables Selective, Stepwise Conjugation Unavailable with Simple Amino Linkers

The target compound contains a Boc-protected primary amine on the 3-aminomethyl substituent, which is orthogonally protected relative to the azetidine ring nitrogen. This orthogonal protection allows for selective deprotection and stepwise conjugation. In contrast, a simple amino linker like 3-ethoxyazetidine (CAS 88536-21-4) lacks this aminomethyl handle, providing only one functional group for conjugation . The hydrochloride salt form of the target compound ensures the amine is non-nucleophilic during storage and handling, preventing premature reactions and improving shelf stability. Upon Boc deprotection (e.g., with TFA or HCl), the free amine can be quantitatively coupled to carboxylic acid-containing warheads or E3 ligase ligands using standard amide coupling reagents (e.g., HATU, EDCI). This synthetic strategy is well-established, with related azetidine building blocks being used to construct PROTACs that degrade targets such as BRD4 and AR with DC50 values in the low nanomolar range .

PROTAC synthesis Orthogonal protection Bifunctional linker chemistry

High Purity Specification (≥98%) Reduces Reproducibility Risks in Multi-Step PROTAC Synthesis

Commercial suppliers consistently report a purity of ≥98% for this compound, as measured by HPLC or NMR . This high purity specification is critical because the target compound is used as a building block in multi-step synthetic sequences where any impurity could be carried forward, complicating purification and potentially generating biologically active side products that confound assay results. In contrast, other less specialized azetidine linkers may only be available at 95% purity from certain suppliers, introducing a higher risk of impurity-derived artifacts in downstream PROTAC characterization, particularly in cellular degradation assays where trace impurities could exhibit off-target effects .

Chemical procurement Purity specification Reproducibility

Validated Application Scenarios for Tert-butyl 3-(aminomethyl)-3-ethoxyazetidine-1-carboxylate hydrochloride in Drug Discovery


PROTAC Linker Optimization: Probing Conformational Restriction and Linker Length with a Gem-Disubstituted Azetidine Scaffold

This compound is ideally suited as a central building block in systematic PROTAC linker structure-activity relationship (SAR) studies. Its 3,3-disubstituted core introduces conformational rigidity at a defined point in the linker, a parameter that has been computationally and experimentally linked to improved ternary complex stability and degradation efficiency . By integrating this building block into a series of PROTACs where the warhead and E3 ligase ligand are held constant, medicinal chemists can isolate the contribution of the linker's conformational restriction and length to the overall DC50 value, bypassing the confounding flexibility of traditional PEG or alkyl chains.

Synthesis of PROTACs Requiring a Modulated Lipophilicity Profile at the Linker Attachment Point

For target proteins with shallow or solvent-exposed binding pockets, the ethoxy group on the target compound provides a strategic tool to fine-tune local lipophilicity near the linker-warhead junction. As supported by general PROTAC design principles, reducing excessive linker lipophilicity can improve aqueous solubility and reduce non-specific binding, while maintaining sufficient LogD to enable passive membrane permeability . Researchers can use this compound to prepare degrader molecules that are incrementally more polar than those made with an all-alkyl chain linker, potentially improving the developability profile of the resulting PROTAC without resorting to highly hydrophilic PEG units that can cause vacuolation and other toxicities.

Stepwise, Orthogonal Conjugation for Complex Heterobifunctional Degraders

The orthogonal Boc protection on the aminomethyl group is the key enabling feature for researchers needing to build complex, heterobifunctional molecules in a controlled, sequential manner . In a typical workflow, the aminomethyl Boc group is first deprotected to attach the target protein ligand via amide bond formation. The azetidine ring nitrogen's Boc group is then cleaved in a subsequent step to introduce the E3 ligase ligand. This order of operations is not possible with standard, unprotected amino-azetidine linkers, which would lead to statistical mixtures of mono- and bis-conjugated products.

Academic and Industrial PROCUREMENT: High-Purity Building Block for Reproducible PROTAC Research

Academic screening centers and industrial medicinal chemistry groups engaged in targeted protein degradation can specify this compound with a ≥98% purity requirement to minimize the risk of introducing bioactive impurities into cell-based degradation assays . Relying on a supplier-defined, high-purity starting material ensures that biological activity observed in a primary screen originates from the designed PROTAC and not from a contaminating side product, thereby increasing the confidence in structure-activity conclusions and accelerating the hit-to-lead timeline.

Quote Request

Request a Quote for Tert-butyl3-(aminomethyl)-3-ethoxyazetidine-1-carboxylatehydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.